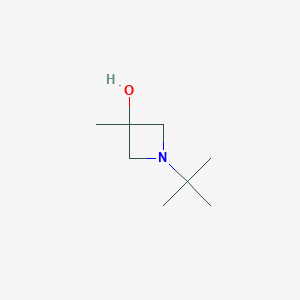
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C16H24O8 and a molecular weight of 344.36 g/mol . This compound is characterized by a cyclobutane ring substituted with four ester groups, making it a tetraester derivative of cyclobutane-1,1,2,2-tetracarboxylic acid. It is used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of cyclobutane-1,1,2,2-tetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the tetraester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove water formed during the reaction and to drive the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: Cyclobutane-1,1,2,2-tetracarboxylic alcohol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetraethyl cyclobutane-1,1,2,2-tetracarboxylate depends on its application. In drug delivery, the ester groups are hydrolyzed by esterases in the body to release the active drug. The cyclobutane ring provides structural stability and can interact with various molecular targets, enhancing the drug’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with an ethane backbone instead of a cyclobutane ring.
Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester: Similar ester groups but different substitution pattern on the cyclobutane ring.
Uniqueness
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is unique due to its cyclobutane ring, which imparts rigidity and stability to the molecule. This structural feature makes it particularly useful in applications requiring stable and robust compounds .
Eigenschaften
Molekularformel |
C16H24O8 |
|---|---|
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
tetraethyl cyclobutane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)15(12(18)22-6-2)9-10-16(15,13(19)23-7-3)14(20)24-8-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
KTPOQHFOPZAENU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


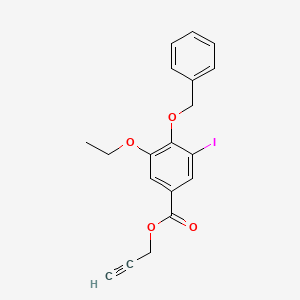
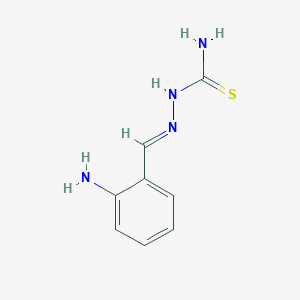
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
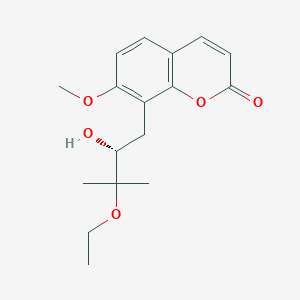
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
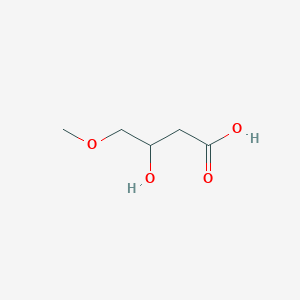
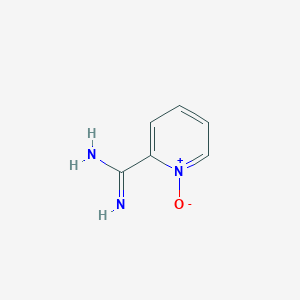
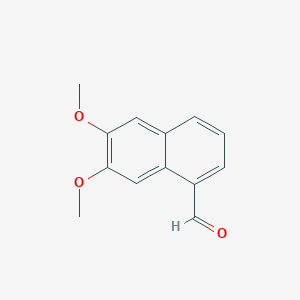
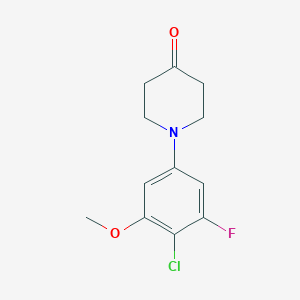
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
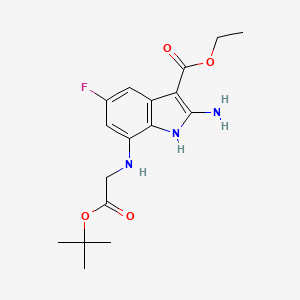
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
